4-(Pyridin-3-ylsulfonyl)-2-(4-(trifluoromethyl)phenyl)morpholine
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Overview
Description
The compound “4-(Pyridin-3-ylsulfonyl)-2-(4-(trifluoromethyl)phenyl)morpholine” appears to contain several functional groups. It has a pyridine ring, a sulfonyl group, a trifluoromethyl group, a phenyl ring, and a morpholine ring. Each of these groups can contribute to the compound’s properties and reactivity .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group. The exact synthesis would depend on the starting materials and the specific conditions required for each reaction .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the aromatic pyridine and phenyl rings could contribute to the compound’s stability, while the electronegative trifluoromethyl group could affect its polarity .Chemical Reactions Analysis
The reactivity of this compound would depend on its functional groups. For example, the pyridine ring might undergo electrophilic substitution reactions, while the sulfonyl group could potentially be involved in nucleophilic substitution reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For instance, its solubility could be affected by its polarity, and its melting and boiling points could be influenced by the strength of the intermolecular forces .Scientific Research Applications
Organic Synthesis and Chemical Characterization
- Morpholine derivatives are synthesized for applications in organic synthesis, serving as intermediates for the production of biologically active compounds. For instance, compounds synthesized from morpholine and pyridine derivatives have been evaluated for their antibacterial and antioxidant activities, showcasing their potential in pharmaceutical research (Mamatha S.V et al., 2019).
Medicinal Chemistry and Pharmacology
- The exploration of morpholine derivatives in the development of new therapeutic agents is a significant area of research. These compounds have been investigated for their antimicrobial properties, as well as for the potential treatment of cancer and other diseases. For example, research on 3-morpholin-4-yl-1-(4-nitrophenyl)-5,6-dihydro-1H-pyridin-2-one and its derivatives revealed their importance as intermediates in the synthesis of biologically active compounds, highlighting their role in anticancer studies (Linxiao Wang et al., 2016).
Material Science and Photoluminescence
- In material science, morpholine and pyridine derivatives are used in the synthesis of organic light-emitting diodes (OLEDs) and photoluminescent materials. Their structural modification allows for the tuning of photophysical properties, such as emission wavelength and quantum yield, making them valuable for electronic and photonic applications. An example includes the synthesis of iridium(III) complexes with morpholine derivatives, showing promising results in OLED performance (Ning Su et al., 2018).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
4-pyridin-3-ylsulfonyl-2-[4-(trifluoromethyl)phenyl]morpholine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15F3N2O3S/c17-16(18,19)13-5-3-12(4-6-13)15-11-21(8-9-24-15)25(22,23)14-2-1-7-20-10-14/h1-7,10,15H,8-9,11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KVGODWHPJMVCGT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CN1S(=O)(=O)C2=CN=CC=C2)C3=CC=C(C=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15F3N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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